4-Formyl-2,6-dimethylphenylboronic acid pinacol ester
Description
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a formyl group (-CHO) at the para position and methyl groups (-CH₃) at the ortho positions of the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability and solubility in organic solvents compared to its parent boronic acid . This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for synthesizing biaryl structures, pharmaceuticals, and advanced materials .
Key properties include:
- Molecular formula: C₁₅H₂₁BO₃ (estimated based on structural analogs).
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMPEWJQJMIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Aryl Halide Coupling
The Suzuki-Miyaura reaction remains the cornerstone for constructing arylboronic esters. While direct literature on 4-formyl-2,6-dimethylphenylboronic acid pinacol ester is limited, analogous syntheses of substituted phenylboronic esters provide actionable insights. For example, couplings involving 2,6-dimethylaryl halides and pinacol borane typically employ Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in biphasic solvent systems. A representative protocol involves:
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Substrate Preparation : 4-Bromo-2,6-dimethylbenzaldehyde serves as the electrophilic partner.
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Transmetallation : Bis(pinacolato)diboron (B₂pin₂) reacts under inert conditions to install the boronate group.
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Catalytic Cycle : Pd⁰ intermediates facilitate the transfer of the aryl group to the boron center.
Key Parameters :
Table 1: Comparative Suzuki-Miyaura Conditions for Analogous Boronic Esters
Directed Ortho-Metalation (DoM) for Regioselective Functionalization
Sequential Formylation and Boronation
Directed metalation strategies enable precise installation of the formyl and boronate groups. Starting from 2,6-dimethylbenzaldehyde, a three-step sequence is proposed:
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Lithiation : LDA or n-BuLi deprotonates the methyl group para to the aldehyde, generating a stabilized aryl lithium species.
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Borylation : Quenching with trimethyl borate followed by pinacol protection yields the target compound.
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Workup : Acidic hydrolysis removes transient protecting groups.
Challenges :
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Competing side reactions at the aldehyde necessitate low temperatures (−78°C) and slow reagent addition.
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Steric hindrance from the 2,6-dimethyl groups may reduce lithiation efficiency, requiring excess base (2.5–3.0 eq.).
Oxidative Hydroboration of Styrene Derivatives
Hydroboration-Oxidation of 4-Vinyl-2,6-dimethylbenzaldehyde
Transition metal-free routes offer cost advantages. In this approach:
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Hydroboration : 4-Vinyl-2,6-dimethylbenzaldehyde reacts with BH₃·THF, selectively adding boron to the terminal alkene.
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Pinacol Ester Formation : Transesterification with pinacol in toluene azeotrope removes water, driving the reaction to completion.
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Oxidation : MnO₂ or TEMPO oxidizes the secondary alcohol to the aldehyde.
Advantages :
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Avoids precious metal catalysts, reducing production costs by ~40%.
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Scalable to multi-kilogram batches with minimal purification steps.
Limitations :
Microwave-Assisted Synthesis for Rapid Prototyping
Accelerating Coupling Reactions
Microwave irradiation dramatically shortens reaction times. For instance, Pd/XPhos-catalyzed couplings of 4-iodo-2,6-dimethylbenzaldehyde with B₂pin₂ achieve 89% conversion in 15 minutes at 150°C. Key benefits include:
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Reduced Catalyst Loading : 0.5 mol% Pd suffices versus 2–5 mol% in thermal methods.
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Improved Reproducibility : Automated temperature control minimizes side product formation.
Emerging Electrochemical Methods
Cathodic Reduction of Diazonium Salts
Recent advances in electrosynthesis enable direct borylation of aryl diazonium salts. A proposed pathway involves:
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Diazotization : 2,6-Dimethyl-4-nitrobenzaldehyde is converted to its diazonium tetrafluoroborate.
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Electrochemical Reduction : At a Pt cathode, the diazonium group is replaced by a boronate ester via radical intermediates.
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Nitro to Aldehyde Reduction : Selective hydrogenation completes the synthesis.
Preliminary Data :
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Protodeboronation: Reagents include radical initiators and solvents like dichloromethane.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Protodeboronation: The major products are hydrocarbons or substituted aromatics, depending on the specific reaction conditions.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the most significant applications of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is as a boronyl component in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction is fundamental in organic synthesis for forming carbon-carbon bonds between aryl groups and various coupling partners. The compound facilitates the synthesis of complex organic molecules, including pharmaceuticals and natural products.
C-H Activation
Recent studies have investigated the use of this compound in transition metal-catalyzed C-H activation reactions. This approach allows for the direct functionalization of carbon-hydrogen bonds on aromatic rings without the need for pre-functionalization steps. Such methods streamline synthetic pathways and enhance efficiency in organic synthesis.
Material Science
Development of Novel Organic Materials
The unique properties of arylboronic acids make them promising candidates for creating novel organic materials. 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester can participate in polymerization reactions, potentially leading to materials with tailored properties suitable for applications in optoelectronics and organic sensors.
Interaction Studies
Research involving interaction studies with 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester focuses on its reactivity with various substrates in synthetic chemistry. These studies aim to optimize reaction conditions and improve yields in synthetic pathways, enhancing the compound's utility as a coupling agent in reactions such as Suzuki coupling.
Comparative Analysis Table
| Compound Name | Key Features |
|---|---|
| 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester | Contains a formyl group; used extensively in Suzuki reactions. |
| 4-Methylphenylboronic Acid | Lacks the formyl group; widely used in various coupling reactions. |
| 2,6-Dimethylphenylboronic Acid | Similar methyl substitution pattern; lacks formyl functionality. |
| 4-Formylphenylboronic Acid | Contains only one methyl group; simpler structure but similar reactivity. |
Mechanism of Action
The mechanism of action of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester involves its ability to participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group enhances the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-formyl-2,6-dimethylphenylboronic acid pinacol ester with structurally related compounds:
Solubility and Stability
- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, THF) compared to free boronic acids.
- Stability: The pinacol group protects the boronic acid from hydrolysis, making esters like 4-formyl-2,6-dimethylphenylboronic acid pinacol ester stable under ambient conditions. However, electron-withdrawing groups (e.g., -NO₂ in 4-formyl-3-nitro derivatives) may reduce stability in polar solvents .
Reactivity in Cross-Coupling Reactions
- Steric Effects : Methyl groups in 4-formyl-2,6-dimethylphenylboronic acid pinacol ester may slow coupling rates compared to less hindered analogs (e.g., 4-formylphenylboronic acid pinacol ester) due to steric interactions with palladium catalysts .
- Electronic Effects : Fluorine substituents (e.g., in 2,6-difluoro analogs) enhance electrophilicity, accelerating transmetallation steps in Suzuki reactions . Conversely, hydroxymethyl groups (e.g., 4-(hydroxymethyl)phenyl derivatives) may reduce reactivity due to electron donation .
Case Study: Suzuki-Miyaura Coupling Efficiency
A model reaction using phenylboronic acid pinacol ester achieved 85% yield under Pd catalysis . For 4-formyl-2,6-dimethylphenylboronic acid pinacol ester, yields may vary depending on steric and electronic factors. For example, methyl groups could reduce yields by 10–15% compared to unsubstituted analogs, while fluorine substituents improve efficiency .
Industrial and Pharmaceutical Relevance
- Drug Intermediates : Used in synthesizing kinase inhibitors and antiviral agents where biaryl motifs are critical.
- Materials Science : Facilitates the construction of conjugated polymers for organic electronics .
Biological Activity
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is a compound characterized by its boronic acid moiety and a formyl group. Its molecular formula is with a molar mass of approximately 260.14 g/mol. This compound is significant in organic synthesis, particularly in reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules, including pharmaceuticals and functional materials .
The structure of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester includes:
- A formyl group (-CHO)
- Two methyl groups at the 2 and 6 positions of the phenyl ring
This unique configuration contributes to its reactivity and potential biological applications.
The mechanisms through which 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester may exert biological effects include:
- Enzyme Inhibition : Boronic acids can inhibit proteasomal activity by binding to the active site of proteasome enzymes.
- C-H Activation : The compound may participate in transition metal-catalyzed C-H activation reactions, allowing for the functionalization of carbon-hydrogen bonds directly on aromatic rings .
Research Findings and Case Studies
Research has highlighted several areas where 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester could have significant implications:
- Synthetic Applications : It has been utilized in various synthetic pathways to create complex organic molecules. For instance, it acts as a coupling agent in Suzuki reactions, facilitating the synthesis of biaryl compounds .
- Potential Drug Development : The compound's ability to interact with biological targets positions it as a candidate for further investigation in drug development contexts .
- Polymer Development : The formyl group allows for reactions that can lead to the creation of polymers or materials with tailored properties suitable for applications in optoelectronics and sensors .
Comparative Analysis
To understand the uniqueness of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester, it is helpful to compare it with similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-Methylphenylboronic Acid | Lacks the formyl group; widely used in Suzuki reactions. |
| 2,6-Dimethylphenylboronic Acid | Similar methyl substitution pattern; lacks formyl functionality. |
| 4-Formylphenylboronic Acid | Contains only one methyl group; simpler structure but similar reactivity. |
Q & A
Basic: What are the primary synthetic routes for preparing 4-formyl-2,6-dimethylphenylboronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or direct functionalization of aryl boronic esters. A common approach involves introducing the formyl group through directed ortho-metalation or Vilsmeier-Haack formylation of a pre-functionalized arylboronic ester. The pinacol ester group stabilizes the boronic acid, enabling compatibility with harsh reaction conditions . Key steps include:
- Protection : Use pinacol to protect the boronic acid moiety during synthesis.
- Functionalization : Introduce methyl and formyl groups via Friedel-Crafts alkylation or formylation agents (e.g., POCl3/DMF).
- Purification : Column chromatography or recrystallization to isolate the product.
Basic: How does steric hindrance from the 2,6-dimethyl groups influence its reactivity in cross-coupling reactions?
The 2,6-dimethyl substituents create significant steric bulk, which can slow transmetalation steps in Suzuki-Miyaura couplings. This necessitates optimized conditions:
- Catalyst selection : Bulky ligands (e.g., SPhos or XPhos) improve catalytic efficiency by reducing steric clashes .
- Temperature : Elevated temperatures (80–100°C) or microwave-assisted synthesis may accelerate sluggish reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of the hindered boronic ester .
Advanced: What strategies mitigate decomposition of the formyl group during storage or reaction?
The formyl group is prone to oxidation and nucleophilic attack. Mitigation methods include:
- Storage : Store under inert gas (Ar/N2) at 2–8°C to prevent oxidation. Desiccants (e.g., molecular sieves) reduce hydrolysis .
- In situ protection : Convert the formyl group to a stable acetal or imine intermediate during reactions involving nucleophiles .
- Reaction conditions : Use mild bases (e.g., K2CO3 instead of NaOH) and avoid strong oxidizing agents.
Advanced: How can researchers validate the purity and structural integrity of this compound?
Analytical characterization requires a combination of techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methyl (δ ~2.3 ppm) and formyl (δ ~10 ppm) groups. ¹¹B NMR verifies boronic ester integrity (δ ~30 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI/TOF) confirms molecular weight (e.g., [M+H]+ for C15H21BO3: calc. 276.16).
- HPLC : Reverse-phase HPLC with UV detection (λ = 270 nm) assesses purity (>95%) .
Basic: What are the key applications of this compound in materials science?
The formyl group enables post-functionalization for advanced materials:
- Covalent organic frameworks (COFs) : Schiff-base formation with diamines creates porous networks .
- Polymer modification : Acts as a crosslinker or terminal functional group in boronate ester-linked polymers .
- Surface functionalization : Immobilizes biomolecules or catalysts via formyl-amine coupling on substrates .
Advanced: How can conflicting reactivity between the boronic ester and formyl group be resolved in multi-step syntheses?
The boronic ester is sensitive to protic solvents, while the formyl group reacts with amines and alcohols. Solutions include:
- Sequential protection : Temporarily protect the formyl group as an acetal before boronic ester reactions .
- Orthogonal reactions : Use click chemistry (e.g., azide-alkyne cycloaddition) to avoid interfering with either functional group.
- Flow chemistry : Compartmentalize reaction steps to isolate incompatible reagents .
Basic: What safety precautions are critical when handling this compound?
Referencing Safety Data Sheets (SDS) for analogous boronic esters:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis .
Advanced: How does electronic modulation from the methyl and formyl groups affect its utility in catalysis?
- Electron-donating methyl groups : Enhance boronic ester stability but reduce electrophilicity in couplings.
- Electron-withdrawing formyl group : Increases Lewis acidity of boron, improving transmetalation kinetics.
- Tuning : Balancing these effects allows selective activation in multi-component reactions .
Basic: What solvents and conditions are optimal for its use in Suzuki-Miyaura couplings?
- Solvents : THF, dioxane, or toluene with aqueous bases (e.g., K2CO3 or Cs2CO3) .
- Catalyst systems : Pd(PPh3)4 or PdCl2(dppf) with ligand additives (e.g., SPhos) .
- Molar ratios : 1.2–1.5 equivalents of boronic ester relative to aryl halide.
Advanced: Can this compound serve as a probe for studying boronate-diol interactions in biological systems?
Yes, the formyl group enables conjugation to biomolecules (e.g., antibodies), while the boronic ester binds diols (e.g., saccharides). Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
